2-(3,4-dimethoxyphenyl)-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide
Description
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Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O5/c1-6-25-17-13-16(8-10-18(17)30-14-23(2,3)22(25)27)24-21(26)12-15-7-9-19(28-4)20(11-15)29-5/h7-11,13H,6,12,14H2,1-5H3,(H,24,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTNAUJOIAZXNGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=CC(=C2)NC(=O)CC3=CC(=C(C=C3)OC)OC)OCC(C1=O)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3,4-dimethoxyphenyl)-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide (CAS Number: 921793-82-0) is a synthetic organic molecule that has garnered interest due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.
The molecular formula of this compound is with a molecular weight of 412.5 g/mol. The compound's structure features a complex arrangement that includes a dimethoxyphenyl group and a tetrahydrobenzo[b][1,4]oxazepin core, which may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₃N₂O₄ |
| Molecular Weight | 412.5 g/mol |
| CAS Number | 921793-82-0 |
Antioxidant Activity
Research indicates that compounds with similar structures often exhibit significant antioxidant properties. For instance, studies have shown that derivatives of oxazepin compounds can effectively scavenge free radicals and reduce oxidative stress in vitro. This activity is critical for preventing cellular damage and has implications for aging and various diseases.
Anticancer Effects
The anticancer potential of related compounds has been documented extensively. For example, similar oxazepin derivatives have demonstrated cytotoxic effects against various cancer cell lines including breast (MCF-7) and colon (HCT-116) carcinoma cells. The mechanism often involves the induction of apoptosis through the activation of caspases and modulation of cell cycle regulators.
Anti-inflammatory Properties
Compounds structurally related to this compound have shown promise in reducing inflammation. In vitro studies indicate that these compounds inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS.
Case Studies
- Cytotoxicity Assay : A study evaluated the cytotoxic effects of similar oxazepin derivatives on human cancer cell lines. The results showed IC50 values ranging from 6.2 μM to 43.4 μM against various cancer types .
- Antioxidant Evaluation : A series of experiments assessed the antioxidant capacity using DPPH and ABTS radical scavenging assays. Compounds with analogous structures exhibited significant scavenging activity comparable to standard antioxidants .
- Anti-inflammatory Mechanisms : In vivo models demonstrated that oxazepin derivatives significantly reduced edema in carrageenan-induced paw edema tests, suggesting potential therapeutic applications in inflammatory diseases .
Scientific Research Applications
Overview
2-(3,4-dimethoxyphenyl)-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide is a complex organic compound with significant potential in various scientific research fields. Its unique structural characteristics suggest diverse applications in medicinal chemistry, particularly in drug design and synthesis.
The compound has shown promise in several biological applications:
- Kinase Inhibition : Preliminary studies indicate that this compound may act as a kinase inhibitor. Kinases are critical in various signaling pathways and are often targeted in cancer therapy.
- Anti-inflammatory Properties : The structure of the compound suggests potential anti-inflammatory activity. Compounds with similar structures have been documented to inhibit lipoxygenase activity, which is involved in inflammatory processes .
- Anticancer Activity : Related compounds have demonstrated significant anticancer effects against various cell lines. For instance, compounds with similar oxazepin structures have shown percent growth inhibitions ranging from moderate to high against multiple cancer cell lines .
Medicinal Chemistry
The compound's unique structure allows it to be explored for:
- Drug Development : Its potential as a lead compound for developing new anti-cancer and anti-inflammatory drugs.
- Synthesis of Derivatives : Researchers can modify its structure to enhance efficacy or reduce side effects.
Case Studies
- Anticancer Studies : A study focusing on N-Aryl derivatives indicated that modifications to the oxazepin core can significantly enhance anticancer activity against specific cell lines (e.g., SNB-19 and OVCAR-8) with high percent growth inhibitions reported .
- Enzyme Inhibition Studies : Research involving similar compounds has shown promising results in inhibiting enzymes related to inflammatory pathways, suggesting that this compound could be effective in treating inflammatory diseases .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing this compound, and which analytical techniques are essential for structural validation?
- Methodological Answer : The synthesis typically involves multi-step organic reactions, such as amide bond formation via coupling agents (e.g., EDC/HOBt) and cyclization to form the benzooxazepine core. Key analytical steps include:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and stereochemistry (e.g., methoxy groups at 3,4-positions, ethyl and dimethyl groups on the oxazepine ring) .
- High-Resolution Mass Spectrometry (HRMS) : To verify molecular formula accuracy (e.g., distinguishing between C₂₃H₂₈N₂O₅ and potential byproducts) .
- X-ray Crystallography : If crystalline, this resolves absolute configuration and confirms ring conformations .
Q. How can researchers design preliminary biological assays to evaluate this compound’s activity?
- Methodological Answer : Begin with in vitro target-based assays (e.g., enzyme inhibition or receptor binding studies) using:
- Fluorescence Polarization Assays : For quantifying binding affinity to targets like GPCRs or kinases.
- Cellular Viability Assays (e.g., MTT or CellTiter-Glo): To assess cytotoxicity in relevant cell lines.
- Dose-Response Curves : Use a logarithmic concentration range (e.g., 1 nM–100 µM) to determine IC₅₀/EC₅₀ values. Ensure replicates (n ≥ 3) to account for variability .
Advanced Research Questions
Q. What computational approaches are suitable for predicting this compound’s interactions with biological targets?
- Methodological Answer : Combine:
- Molecular Docking : Tools like AutoDock Vina or Schrödinger’s Glide to predict binding modes (e.g., interactions with the oxazepine oxygen or acetamide carbonyl). Validate with co-crystal structures if available .
- Molecular Dynamics (MD) Simulations : GROMACS or AMBER to assess binding stability over time (e.g., 100 ns trajectories) and identify key residues in the target’s active site .
- Quantum Mechanical (QM) Calculations : To study electronic effects of substituents (e.g., methoxy groups’ electron-donating properties) on binding .
Q. How can contradictory pharmacological data across studies be systematically addressed?
- Methodological Answer :
- Reproducibility Checks : Replicate experiments under identical conditions (e.g., buffer pH, temperature) to isolate protocol-related discrepancies.
- Meta-Analysis : Use statistical tools (e.g., R or Python’s SciPy) to aggregate data from multiple studies and identify outliers or confounding variables (e.g., cell line heterogeneity) .
- Orthogonal Assays : Validate findings with alternative methods (e.g., SPR for binding affinity if FP assays show variability) .
Q. What strategies optimize reaction conditions for scalable synthesis while maintaining purity?
- Methodological Answer : Apply Design of Experiments (DoE) :
- Factorial Design : Screen variables (e.g., solvent polarity, catalyst loading) to identify critical factors affecting yield and purity.
- Response Surface Methodology (RSM) : Optimize parameters (e.g., temperature, reaction time) using central composite designs.
- Process Analytical Technology (PAT) : Use inline FTIR or HPLC monitoring to track reaction progression and impurity formation .
Q. How can structure-activity relationship (SAR) studies be structured to enhance this compound’s selectivity?
- Methodological Answer :
- Analog Synthesis : Systematically modify substituents (e.g., replace methoxy with ethoxy or halogens) and test activity against related targets.
- Free-Wilson Analysis : Quantify contributions of specific groups to activity (e.g., 3,4-dimethoxyphenyl vs. unsubstituted phenyl).
- Off-Target Profiling : Use panels like Eurofins’ SafetyScreen44 to assess selectivity against non-target enzymes/receptors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
